molecular formula C32H54N8O10 B14218387 L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine CAS No. 630401-57-9

L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine

Cat. No.: B14218387
CAS No.: 630401-57-9
M. Wt: 710.8 g/mol
InChI Key: WQOGPMRWJQXLSC-UNDUXLGRSA-N
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Description

L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-asparagine, is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine, L-proline, L-isoleucine, L-leucine, and L-serine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with side chains susceptible to oxidation, such as L-proline.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, including alkylating agents, can be used to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-proline residues can lead to the formation of hydroxyproline.

Scientific Research Applications

L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine has several scientific research applications:

    Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Researchers study its interactions with enzymes and receptors to understand its biological activity.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and potential therapeutic applications.

Properties

CAS No.

630401-57-9

Molecular Formula

C32H54N8O10

Molecular Weight

710.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C32H54N8O10/c1-6-17(4)25(30(47)37-20(13-16(2)3)28(45)38-22(15-41)32(49)50)39-29(46)23-10-8-12-40(23)31(48)18(5)35-27(44)21(14-24(33)42)36-26(43)19-9-7-11-34-19/h16-23,25,34,41H,6-15H2,1-5H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,49,50)/t17-,18-,19-,20-,21-,22-,23-,25-/m0/s1

InChI Key

WQOGPMRWJQXLSC-UNDUXLGRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

Origin of Product

United States

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